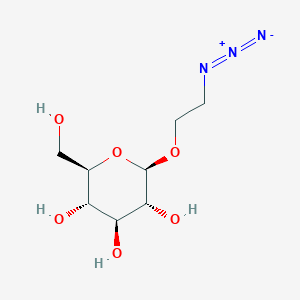

2-Azidoethyl beta-D-Glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azidoethyl beta-D-Glucopyranoside is a useful research compound. Its molecular formula is C8H15N3O6 and its molecular weight is 249.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Properties

2-Azidoethyl β-D-Glucopyranoside is synthesized through the alkylation of β-D-glucopyranose with azidoethyl halides, typically using sodium azide in a suitable solvent like DMF. The resulting compound features an azido group, which is crucial for subsequent "click chemistry" reactions.

Table 1: Synthesis Overview

| Step | Reagent | Conditions | Product |

|---|---|---|---|

| 1 | β-D-Glucopyranose | React with 2-bromoethanol | 2-Bromoethyl β-D-glucopyranoside |

| 2 | Sodium azide | Heat in DMF at 85°C | 2-Azidoethyl β-D-glucopyranoside |

2.1. Click Chemistry

One of the most prominent applications of 2-Azidoethyl β-D-Glucopyranoside is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient formation of triazole linkages, facilitating the synthesis of complex molecular architectures such as dendrimers and polymers.

Case Study: A study demonstrated the use of 2-Azidoethyl β-D-Glucopyranoside as a building block in constructing chiral dendritic polyols. The dendrimers exhibited enhanced properties due to their dense surface functionalities, which were synthesized via multiple generations using click reactions .

2.2. Bioconjugation and Drug Development

The azido group in 2-Azidoethyl β-D-Glucopyranoside makes it an excellent candidate for bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). The ability to selectively attach drugs to antibodies enhances therapeutic efficacy while minimizing side effects.

Application Areas:

- Antibody-Drug Conjugates (ADCs): Used to link cytotoxic drugs to antibodies targeting specific cancer cells.

- Biomarker Detection: Functionalized with fluorophores for imaging and detection of specific biomolecules.

2.3. Antiviral and Antifungal Research

Recent studies indicate that derivatives of 2-Azidoethyl β-D-Glucopyranoside exhibit antiviral properties against various pathogens, including HIV and influenza viruses. Its role as a potential lead compound in antifungal vaccine development has also been explored.

Case Study: Research highlighted its effectiveness against several viruses by acting on specific viral proteins involved in replication .

3.1. Immunology Research

In immunology, 2-Azidoethyl β-D-Glucopyranoside is utilized to study immune responses and signaling pathways. Its ability to modify glycoproteins allows researchers to investigate glycosylation patterns that affect immune function.

3.2. Metabolic Studies

The compound has been employed in metabolic studies to understand cellular processes involving glycosylation and its effects on enzyme activity and signaling pathways relevant to diseases such as cancer and diabetes .

化学反応の分析

Glycosylation and Glycosidic Bond Formation

The β-D-glucopyranose core facilitates glycosylation reactions under controlled conditions. A gold-catalyzed S<sub>N</sub>2 glycosylation method achieves high stereoselectivity for synthesizing 1,2-cis-2-azido-2-deoxyglycosides. For example:

| Donor | Acceptor | Catalyst | Temp (°C) | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| Per-benzylated β-D-glc | Methyl α-D-glc | Ph<sub>3</sub>PAuNTf<sub>2</sub> | -20 | 92 | >30:1 |

| Per-benzylated β-D-gal | tert-Butanol | HNTf<sub>2</sub> | 0 | 86 | 19:1 |

This method avoids neighboring-group participation, enabling stereoselective synthesis of complex oligosaccharides .

Oxidation and Reduction Reactions

-

Oxidation : The primary hydroxyl group at C6 is selectively oxidized to a ketone or carboxylic acid using TEMPO/NaClO<sub>2</sub>, enabling further derivatization .

-

Reduction : The azido group is reduced to an amine using Staudinger reaction (PPh<sub>3</sub>/H<sub>2</sub>O) or catalytic hydrogenation (H<sub>2</sub>/Pd-C), yielding 2-aminoethyl glycosides for peptide coupling .

Hydrolysis and Stability

-

Acidic Hydrolysis : Glycosidic bonds cleave under HCl (0.1 M, 60°C, 6 h), regenerating D-glucose and 2-azidoethanol .

-

Enzymatic Hydrolysis : Resistant to β-glucosidases due to the azidoethyl substituent .

Comparative Reactivity Table

Mechanistic Insights

-

S<sub>N</sub>2 Glycosylation : The amide group in the 1-naphthoate leaving group directs nucleophilic attack via hydrogen bonding, ensuring stereoinversion .

-

CuAAC Kinetics : Second-order rate constants (k<sub>2</sub>) for azide-alkyne reactions range from 0.1–1.0 M<sup>-1</sup>s<sup>-1</sup> in aqueous solutions .

特性

分子式 |

C8H15N3O6 |

|---|---|

分子量 |

249.22 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |

InChIキー |

VGCOVRUENPCVTD-JAJWTYFOSA-N |

SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |

異性体SMILES |

C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] |

正規SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。